Penicillamine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

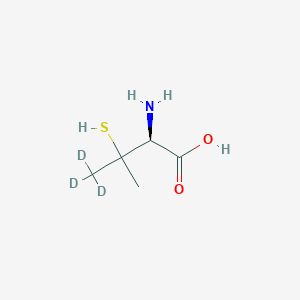

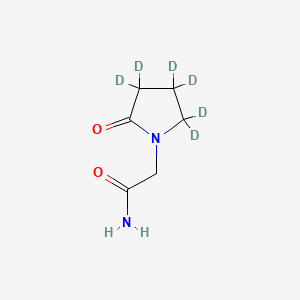

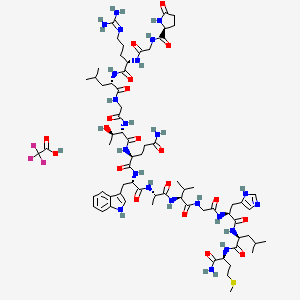

Penicillamine-d3 is a deuterium-labeled derivative of penicillamine, a compound primarily used as a chelating agent. Penicillamine itself is a degradation product of penicillin antibiotics and is used in the treatment of conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillamine-d3 can be synthesized through the hydrolysis of penicillin salts, followed by a series of reactions including decarboxylation and nucleophilic substitution. One common method involves the reaction of benzylpenicillin potassium salt with arylamines, resulting in the formation of penicilloic acid α-amides, which are then converted to D-penicillamine .

Industrial Production Methods

The industrial production of high-purity D-penicillamine involves a hydrolysis ring-opening reaction of penicillin salts, followed by decarboxylation and nucleophilic reactions in the presence of nonaqueous organic solvents. This method ensures a high yield and purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Penicillamine-d3 undergoes various chemical reactions, including:

Reduction: It can act as a reducing agent, particularly in the presence of heavy metals.

Common Reagents and Conditions

Oxidation: Typically involves the use of modified electrodes and phosphate buffer solutions.

Reduction: Often involves heavy metals like copper, mercury, and lead.

Substitution: Utilizes reagents like hexacyanoruthenate(II) and pyrazine under controlled pH and temperature conditions.

Major Products

Oxidation: Produces oxidized penicillamine derivatives.

Reduction: Forms metal-penicillamine complexes.

Substitution: Results in substituted complexes with varying ligands.

Scientific Research Applications

Penicillamine-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving metabolic pathways and pharmacokinetics due to its deuterium labeling.

Biology: Employed in the study of enzyme interactions and metabolic processes.

Industry: Applied in the development of sensors for the detection of heavy metals and other analytes.

Mechanism of Action

Penicillamine-d3 acts primarily as a chelating agent. It binds to heavy metals such as copper, mercury, and lead, forming stable complexes that are then excreted from the body. In the treatment of Wilson’s disease, penicillamine binds to excess copper, allowing it to be eliminated in the urine . It also inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, making it effective in the treatment of rheumatoid arthritis .

Comparison with Similar Compounds

Penicillamine-d3 is structurally similar to cysteine, with the key difference being the presence of geminal dimethyl substituents α to the thiol group . Other similar compounds include:

Cysteine: An amino acid with similar thiol functionality but without the dimethyl substituents.

Dimercaprol (British Anti-Lewisite): Another chelating agent used for heavy metal poisoning.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.

This compound is unique due to its deuterium labeling, which enhances its utility in research applications involving metabolic and pharmacokinetic studies .

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,4-trideuterio-3-methyl-3-sulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1/i1D3/t3-,5? |

InChI Key |

VVNCNSJFMMFHPL-JCBLVLITSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)([C@H](C(=O)O)N)S |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)

![[3,5-Dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B10823330.png)

![(1aS,4aS,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823362.png)

![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)